molecular formula C13H11ClN2OS B3037405 (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine CAS No. 478030-97-6

(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine

Cat. No. B3037405
CAS RN: 478030-97-6
M. Wt: 278.76 g/mol
InChI Key: HRTZAGVBOMMFIG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a methoxyamine group and a sulfanyl group linked to a chlorophenyl group. The (E) notation indicates the configuration of the double bond, suggesting that the methoxy and the pyridinyl groups are on opposite sides of the double bond .


Molecular Structure Analysis

The molecule likely has a planar aromatic pyridine ring system, with the sulfanyl group causing a deviation from planarity. The (E) configuration suggests a certain spatial arrangement of the molecule .


Chemical Reactions Analysis

The compound might undergo reactions typical for amines, pyridines, and sulfides. For instance, it could participate in electrophilic aromatic substitution reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, solubility, stability, and reactivity can be influenced by the functional groups present in the molecule .

Mechanism of Action

Target of Action

Based on its structural similarity to oximes and hydrazones , it can be inferred that it may interact with carbonyl compounds such as aldehydes and ketones. These compounds are involved in a wide range of biochemical processes and play crucial roles in various metabolic pathways.

Mode of Action

The compound likely interacts with its targets through a mechanism similar to that of oximes and hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a C=N bond, with the release of a water molecule .

Biochemical Pathways

Given its potential to form oximes and hydrazones , it could impact pathways involving carbonyl compounds. For instance, it might interfere with the metabolism of aldehydes and ketones, potentially altering energy production, signal transduction, and other cellular processes.

Pharmacokinetics

Similar compounds, such as oximes, are known to be relatively stable and can be readily prepared . This suggests that the compound could have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Its potential to form oximes and hydrazones suggests that it could alter the structure and function of carbonyl-containing molecules . This could have a range of effects, depending on the specific molecules and pathways involved.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s reactivity, as the formation of oximes and hydrazones is typically acid-catalyzed . Additionally, the presence of other reactive species could influence the compound’s stability and reactivity.

Future Directions

The future directions would depend on the specific applications of the compound. It could be used in the synthesis of other compounds, as a pharmaceutical drug, or in materials science .

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-17-16-9-10-3-2-8-15-13(10)18-12-6-4-11(14)5-7-12/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTZAGVBOMMFIG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=CC=C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Reactant of Route 2
Reactant of Route 2
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Reactant of Route 3
Reactant of Route 3
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Reactant of Route 4
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Reactant of Route 5
Reactant of Route 5
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Reactant of Route 6
Reactant of Route 6
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.